1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The molecule features:
- A pyrazolo[3,4-d]pyrimidine core, which facilitates interactions with ATP-binding pockets in kinases.
- A 4-methylbenzyl group at the 1-position, enhancing lipophilicity and target binding.
- A 2-phenylethylamine substituent at the 4-amino position, contributing to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-16-7-9-18(10-8-16)14-26-21-19(13-25-26)20(23-15-24-21)22-12-11-17-5-3-2-4-6-17/h2-10,13,15H,11-12,14H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAJRTPPYYNUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated systems to streamline the process.
Chemical Reactions Analysis
1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Activity: Chlorine and Fluorine Groups: S29’s 4-fluorobenzyl and dichlorophenyl groups enhance specificity for neuroblastoma cells, likely due to increased electrophilicity and target binding . Bulkier Substituents: The tert-butyl group in NA-PP1 and PP1 analogs increases steric hindrance, enabling selective inhibition of mutant kinases .
Therapeutic Scope :
- Cancer : S29 and ibrutinib derivatives target neuroblastoma and B-cell cancers, respectively .
- Infectious Diseases : NA-PP1 and PP1 analogs are effective against Plasmodium and Leishmania kinases .
Synthetic Accessibility: The Mitsunobu reaction (used in ibrutinib synthesis) and Suzuki coupling (for cyclopropoxy derivatives in ) are common strategies for modifying the pyrazolo[3,4-d]pyrimidine core .
Limitations and Contradictions
- Activity vs. Selectivity : While S29 shows potent neuroblastoma activity, its chlorine-rich structure may increase off-target risks compared to the target compound’s simpler substituents .
- Species-Specific Effects : PP1 analogs inhibit Plasmodium kinases but lack efficacy in mammalian systems, highlighting substituent-dependent selectivity .
Biological Activity
1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolopyrimidines, which has attracted attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound's IUPAC name is 1-[(4-methylphenyl)methyl]-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine, with the molecular formula . Its structure includes a pyrazolo[3,4-d]pyrimidine core and specific substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5 |
| IUPAC Name | 1-[(4-methylphenyl)methyl]-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| CAS Number | 612524-07-9 |
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties by inhibiting various enzymes involved in cancer progression. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), Src family kinases, and FMS-like tyrosine kinase 3 (FLT3), which are crucial in cell cycle regulation and proliferation.
In a study involving a range of cell lines, including non-small cell lung cancer and melanoma, compounds similar to this compound demonstrated cytotoxic effects with GI50 values ranging from 1.17 to 18.40 μM across different assays .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A comparative analysis showed that several pyrazolo[3,4-d]pyrimidine derivatives suppressed COX-1 and COX-2 activities effectively. For instance, specific derivatives demonstrated IC50 values against COX-2 ranging from 23.8 to 42.1 μM .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes like CDK and FLT3 which play roles in cancer cell proliferation.
- Signal Transduction Modulation : The compound may alter signaling pathways involved in inflammation and tumor progression through the inhibition of kinases.
Structure–Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidines is closely linked to their structural features. Variations in substituents on the pyrazolo core can significantly affect potency and selectivity for various biological targets. For example:
Case Study 1: Anticancer Evaluation
In a comprehensive evaluation of new pyrazolo[3,4-d]pyrimidine derivatives against the NCI cancer cell line panel, several compounds exhibited potent antiproliferative effects. Notably, one derivative achieved over 90% inhibition in multiple cancer types including leukemia and melanoma .
Case Study 2: Anti-inflammatory Screening
A series of synthesized derivatives were tested for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated significant reductions in inflammation markers compared to control groups treated with standard anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
